N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide
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Overview
Description
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes the following steps:
Formation of Benzotriazole Core: The initial step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the methyl and phenyl groups at specific positions.
Amidation: The final step involves the reaction of the substituted benzotriazole with 3-propoxybenzoyl chloride under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-phenylacetamide
- N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
- 4-(benzyloxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Uniqueness
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide stands out due to its unique propoxybenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-12-29-19-11-7-8-17(14-19)23(28)24-20-15-22-21(13-16(20)2)25-27(26-22)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBPFOASJVDCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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